molecular formula C17H19ClN4O5S2 B11402934 5-chloro-2-(methylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-(methylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11402934
M. Wt: 458.9 g/mol
InChI Key: YZJZDWCCMUDAMZ-UHFFFAOYSA-N
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Description

5-Chloro-2-methanesulfonyl-N-[4-(piperidine-1-sulfonyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, methanesulfonyl, and carboxamide groups, as well as a phenyl ring substituted with a piperidine-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methanesulfonyl-N-[4-(piperidine-1-sulfonyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-4,6-diaminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the methanesulfonyl group: The methanesulfonyl group is introduced via sulfonylation using methanesulfonyl chloride in the presence of a base, such as triethylamine.

    Attachment of the phenyl ring: The phenyl ring is attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid derivative of the phenyl ring and a palladium catalyst.

    Introduction of the piperidine-1-sulfonyl group: The piperidine-1-sulfonyl group is introduced through a sulfonylation reaction using piperidine-1-sulfonyl chloride.

    Formation of the carboxamide group: The carboxamide group is formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methanesulfonyl-N-[4-(piperidine-1-sulfonyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

5-Chloro-2-methanesulfonyl-N-[4-(piperidine-1-sulfonyl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-methanesulfonyl-N-[4-(piperidine-1-sulfonyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide
  • 5-Chloro-2-methanesulfonyl-N-[4-(morpholine-4-sulfonyl)phenyl]pyrimidine-4-carboxamide

Uniqueness

5-Chloro-2-methanesulfonyl-N-[4-(piperidine-1-sulfonyl)phenyl]pyrimidine-4-carboxamide is unique due to the presence of the piperidine-1-sulfonyl group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C17H19ClN4O5S2

Molecular Weight

458.9 g/mol

IUPAC Name

5-chloro-2-methylsulfonyl-N-(4-piperidin-1-ylsulfonylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C17H19ClN4O5S2/c1-28(24,25)17-19-11-14(18)15(21-17)16(23)20-12-5-7-13(8-6-12)29(26,27)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10H2,1H3,(H,20,23)

InChI Key

YZJZDWCCMUDAMZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)Cl

Origin of Product

United States

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